molecular formula C16H17N3O3 B609309 MPI_5a CAS No. 1259296-46-2

MPI_5a

Cat. No. B609309
CAS RN: 1259296-46-2
M. Wt: 299.33
InChI Key: NNQAQGDSGCGFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPI_5a is an effective and selective inhibitor of HDAC6 . It weakly inhibits other HDAC isoforms and also inhibits acyl-tubulin accumulation in cells . The IC50 values are 36 nM for HDAC6 and 210 nM for acyl-tubulin accumulation .


Molecular Structure Analysis

The molecular formula of this compound is C16H17N3O3 . It has a molecular weight of 299.32 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 299.32 and a molecular formula of C16H17N3O3 . The product is recommended to be stored at -20°C .

Scientific Research Applications

Web Services in Scientific Applications

MPI_5a is not directly suitable for applications across administrative domains due to limitations like firewall constraints and data heterogeneity. However, a new approach using Web services can facilitate the running of scientific applications in distributed environments. This approach allows MPI applications to be executed on any platform supporting Web services (Puppin, Tonellotto, & Laforenza, 2005).

Neuroscience Research

In neuroscience, this compound has been instrumental. For example, a study combined regenerative amplification multiphoton microscopy (RAMM) with genetically encoded calcium indicators to extend the capabilities of multiphoton imaging (MPI) into deeper layers of the mouse somatosensory cortex. This approach allowed for the recording of neuronal activity in Layer 5, significantly deeper than previous methods (Mittmann et al., 2011).

Nanoparticle Optimization for MPI

In the field of nanotechnology, this compound's sensitivity and spatial resolution are enhanced by optimizing the core size of superparamagnetic nanoparticles. This optimization leads to a significant improvement in Magnetic Particle Imaging (MPI), enabling very low detection thresholds and sub-millimeter spatial resolution (Ferguson, Minard, & Krishnan, 2009).

Climate System Variability

The Max Planck Institute Grand Ensemble (MPI‐GE) offers a unique insight into climate system variability. This large ensemble of climate models helps in distinguishing between forced climate change responses and internal variability, providing precise quantification of both elements. This large ensemble is essential for studying different climate scenarios and understanding their impacts on atmospheric circulation and sea level pressure (Maher et al., 2019).

High-Performance Computing and MPI Libraries

In high-performance computing, MPI libraries are crucial for scientific applications like weather forecasting and earthquake simulations. The MVAPICH project highlights the transformation of high-performance computing (HPC) research into a high-performance MPI library, demonstrating its significant role in the HPC community (Panda, Subramoni, Chu, & Bayatpour, 2020).

Fluid Dynamics and MPI

GASFLOW-MPI, a computational fluid dynamics tool, employs MPI for large eddy simulation of turbulent flow. This tool is used for simulating thermal-hydraulic phenomena in nuclear power plant containment, demonstrating the importance of MPI in such scientific and engineering applications (Zhang, Li, Xiao, & Jordan, 2017).

Future Directions in MPI Imaging

In biomedical imaging, MPI is evolving with research focusing on custom nanoparticles to enhance MPI performance. These advancements are seen as potential breakthroughs in disease diagnosis, implant monitoring, and image-guided therapeutics (Panagiotopoulos et al., 2015).

Mechanism of Action

Target of Action

MPI-5a, also known as MPI_5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.

Mode of Action

MPI-5a interacts with HDAC6 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents HDAC6 from removing acetyl groups from its substrate proteins, leading to an accumulation of acetylated proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by MPI-5a is the histone acetylation pathway . By inhibiting HDAC6, MPI-5a disrupts the balance of acetylation and deacetylation, a key regulatory mechanism of gene expression. This disruption can affect various downstream cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The bioavailability of MPI-5a would depend on these factors, as well as on its chemical stability and solubility .

Result of Action

The inhibition of HDAC6 by MPI-5a leads to an increase in the acetylation of tubulin and other proteins, disrupting normal cellular functions and leading to cell death . This makes MPI-5a a potential therapeutic agent for diseases characterized by overactive HDAC6, such as certain types of cancer .

Action Environment

The efficacy and stability of MPI-5a, like many drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the patient’s overall health status. Specific studies on the environmental influences on mpi-5a’s action are currently lacking .

Safety and Hazards

MPI_5a is for research use only and not for human or veterinary use . It is advised to avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical advice . It is also recommended to avoid formation of dust and aerosols .

properties

IUPAC Name

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQAQGDSGCGFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate in a vial was dissolved in MeOH (1 mL) and hydroxylamine potassium salt (0.682 mL, 1.2 mmol; 1.76 M in MeOH) was added. The solution was shaken at rt for 2 h before acetic acid (0.0682 mL, 1.2 mmol) was added to neutralize the reaction. The solvent was then completely evaporated and to the residue was added DMSO (1.2 mL). After filtration, the solution was purified by prep-HPLC to yield N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (0.0073 g, 16.2%). LC-MS: (AA) ES+ 301; 1H NMR (Methanol-d4, 400 MHz) δ 7.87 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.0 Hz, 1H), 6.86 (t, J=1.8 Hz, 1H), 6.52 (dd, J=3.8, 1.5 Hz, 1H), 6.12 (dd, J=3.8, 2.5 Hz, 1H), 4.96 (s, 2H), 4.07 (t, J=5.8 Hz, 2H), 3.74 (s, 3H), 3.11 (t, J=6.0 Hz, 2H).
Name
Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
hydroxylamine potassium salt
Quantity
0.682 mL
Type
reactant
Reaction Step Two
Quantity
0.0682 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MPI_5a
Reactant of Route 2
MPI_5a
Reactant of Route 3
Reactant of Route 3
MPI_5a
Reactant of Route 4
MPI_5a
Reactant of Route 5
Reactant of Route 5
MPI_5a
Reactant of Route 6
MPI_5a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.